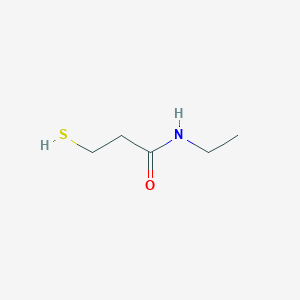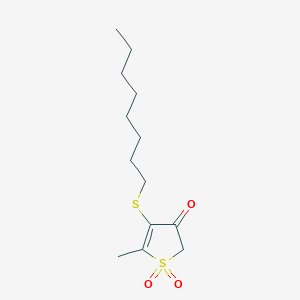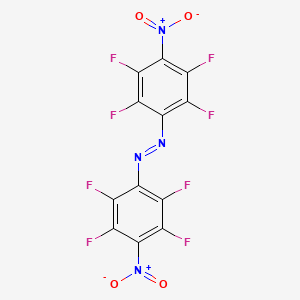
Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- is a derivative of azobenzene, a compound characterized by the presence of a N=N double bond linking two phenyl rings. This particular derivative is distinguished by the substitution of eight fluorine atoms and two nitro groups on the phenyl rings, resulting in the molecular formula C12F8N4O4 . Azobenzene compounds are known for their photoisomerization properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds . For the specific preparation of Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro-, the following steps are generally followed:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with fluorinated aromatic compounds under controlled conditions to form the azobenzene derivative.
Chemical Reactions Analysis
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to form azoxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- has several scientific research applications:
Photoresponsive Materials: Due to its photoisomerization properties, it is used in the development of photoresponsive materials for optical data storage and molecular switches.
Chemical Sensing: The compound is employed in chemical sensors for detecting various analytes based on changes in its optical properties.
Biological Probes: It is used as a molecular probe in biological studies to investigate cellular processes and signaling pathways.
Organic Electronics: The compound is utilized in the fabrication of organic transistors and other electronic devices.
Mechanism of Action
The primary mechanism of action of Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization process alters the compound’s physical and chemical properties, enabling its use in various applications . The molecular targets and pathways involved in this process include the interaction of the compound with light and its subsequent effect on the electronic structure of the molecule .
Comparison with Similar Compounds
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- can be compared with other azobenzene derivatives such as:
Azobenzene: The simplest form, without any substituents, used widely in dye and pigment industries.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dibromo-: Similar to the dinitro derivative but with bromine atoms instead of nitro groups, used in different chemical applications.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dicyano-: Contains cyano groups, offering different reactivity and applications.
The uniqueness of Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro- lies in its specific substitution pattern, which imparts distinct photoresponsive and electronic properties, making it suitable for specialized applications in scientific research and industry .
Properties
CAS No. |
74632-45-4 |
|---|---|
Molecular Formula |
C12F8N4O4 |
Molecular Weight |
416.14 g/mol |
IUPAC Name |
bis(2,3,5,6-tetrafluoro-4-nitrophenyl)diazene |
InChI |
InChI=1S/C12F8N4O4/c13-1-5(17)11(23(25)26)6(18)2(14)9(1)21-22-10-3(15)7(19)12(24(27)28)8(20)4(10)16 |
InChI Key |
JBCCBHWUUHQYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)N=NC2=C(C(=C(C(=C2F)F)[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(4-Nitrophenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14449462.png)
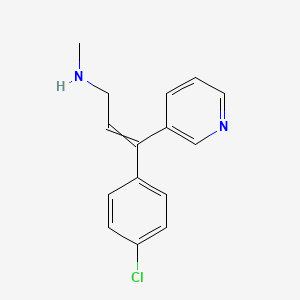

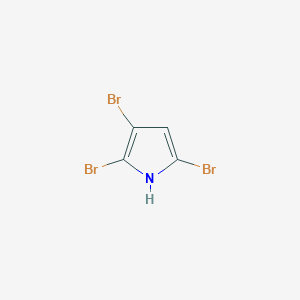

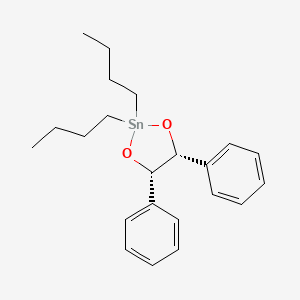


![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)


